3-phenyl-N-(pyridin-4-ylmethyl)propanamide
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Overview
Description
3-phenyl-N-(pyridin-4-ylmethyl)propanamide: is an organic compound with the molecular formula C15H16N2O. It is characterized by a phenyl group attached to a propanamide backbone, with a pyridin-4-ylmethyl substituent on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(pyridin-4-ylmethyl)propanamide typically involves the reaction of 3-phenylpropanoic acid with pyridin-4-ylmethanamine under amide formation conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3-phenyl-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-phenyl-N-(pyridin-4-ylmethyl)propanamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological macromolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is evaluated for its activity against various biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is incorporated into polymers and other materials to enhance their performance .
Mechanism of Action
The mechanism of action of 3-phenyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pyridinyl group is crucial for binding to the active site of enzymes, while the phenyl group provides additional interactions that stabilize the compound within the binding pocket .
Comparison with Similar Compounds
- 3-phenyl-N-(pyridin-3-ylmethyl)propanamide
- 3-phenyl-N-(pyridin-2-ylmethyl)propanamide
- 3-phenyl-N-(pyridin-4-ylmethyl)butanamide
Uniqueness: 3-phenyl-N-(pyridin-4-ylmethyl)propanamide is unique due to the specific positioning of the pyridinyl group, which influences its binding affinity and selectivity towards biological targets. This positional isomerism can lead to significant differences in biological activity and chemical reactivity .
Properties
IUPAC Name |
3-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(7-6-13-4-2-1-3-5-13)17-12-14-8-10-16-11-9-14/h1-5,8-11H,6-7,12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAXHPDONZDMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199979 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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